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Cat. No.: B15553816 Get Quote

Welcome to our technical support center. This resource is designed to assist researchers,

scientists, and drug development professionals in troubleshooting and overcoming challenges

associated with the use of Tris and glycine buffers in various experimental assays.

Troubleshooting Guide
This guide provides solutions to common problems encountered due to buffer interference.

Q1: My protein concentration measurement is inaccurate when using a colorimetric assay with

samples in Tris or glycine buffer. What could be the cause and how can I fix it?

A1: Inaccurate protein concentration readings are a frequent issue when using buffers

containing primary amines like Tris or amino acids like glycine with certain colorimetric assays.

Common Causes:

Interference with Assay Chemistry: Both Tris and glycine can interfere with the chemical

reactions underlying popular protein assays.

Lowry Assay: Tris buffer can interfere with the Lowry method by both contributing to the

blank color and decreasing the color development from the protein.[1][2] This interference

is noticeable even at low Tris concentrations (e.g., 0.37 mM).[1][2]

Bicinchoninic Acid (BCA) Assay: The BCA assay is susceptible to interference from

reducing agents and copper chelating agents.[3] Tris can also affect the accuracy of BCA
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assays.[4]

Bradford Assay: Both Tris and glycine buffers are known to interfere with the Bradford

assay.[1] However, the Bradford assay is generally considered less susceptible to

interference from small molecules like glycine compared to copper-based assays.[5][6]

Solutions:

Buffer-Matching Standards: The most straightforward approach is to prepare your protein

standards in the exact same buffer (including the same concentration of Tris or glycine) as

your unknown samples. This helps to cancel out the background signal from the buffer.[2]

Sample Dilution: If your protein sample is concentrated enough, diluting it can lower the

concentration of the interfering buffer substance to a level that no longer significantly affects

the assay.[7]

Removal of Interfering Substances: If dilution is not feasible, you can remove the interfering

buffer components prior to the assay. Common methods include:

Protein Precipitation: Techniques like trichloroacetic acid (TCA) or acetone precipitation

can effectively separate proteins from buffer components.[7][8][9]

Buffer Exchange: Methods such as dialysis or size-exclusion chromatography (desalting

columns) can be used to exchange the interfering buffer with a compatible one.[8][9][10]

Use a Compatible Assay: Some commercial protein assays are formulated to be more

resistant to common interfering substances.[7] The Bradford assay is often a better choice

than copper-based methods when samples contain Tris or glycine.[5]

Q2: I am observing altered enzyme kinetics (e.g., changes in Km or Vmax) when using Tris

buffer. Why is this happening and what can I do?

A2: Tris buffer can directly impact enzyme activity and kinetics, leading to misleading results.

Common Causes:

Chelation of Metal Ions: Tris contains a primary amine group that can chelate metal ions.[11]

[12] This is particularly problematic for metalloenzymes that require metal cofactors for their
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catalytic activity.[11][12]

Direct Interaction with the Enzyme: The primary amine in Tris can sometimes participate in

reactions or interact with the enzyme, potentially acting as an inhibitor.[13][14] For example,

Tris has been shown to have inhibitory effects on amylase activity.[13]

pH Shift with Temperature: The pKa of Tris is sensitive to temperature changes.[11][15] If

your assay is performed at a temperature different from which the buffer was prepared, the

pH of the reaction mixture may shift, affecting enzyme activity.

Solutions:

Use an Alternative Buffer: For metalloenzymes, consider using buffers with low metal-binding

capacity, such as HEPES, MOPS, or phosphate buffer.[11][12]

Empirical Buffer Selection: The optimal buffer for a particular enzyme should be determined

empirically by testing a panel of different buffers.[11]

Control for Temperature: Prepare and pH your Tris buffer at the same temperature at which

you will perform your enzyme assay to minimize pH shifts.[14]

Q3: My mass spectrometry results for protein analysis are poor when my sample is in Tris

buffer. What is the problem and how can I improve my data?

A3: Tris is not considered a mass spectrometry (MS)-compatible buffer and can significantly

suppress the signal of your protein of interest.[16]

Common Causes:

Ion Suppression: Tris is non-volatile and can form adducts with the analyte ions in the gas

phase, leading to a suppression of the desired protein signal.[17]

Contamination of the MS System: The non-volatile nature of Tris can lead to its accumulation

in the mass spectrometer, causing contamination and requiring extensive cleaning.[16]

Solutions:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/pdf/The_Impact_of_Tris_Buffer_on_Enzyme_Kinetics_A_Comparative_Guide.pdf
https://pubs.acs.org/doi/10.1021/acsomega.3c02835
https://biology.stackexchange.com/questions/38702/how-will-changing-the-concentration-of-a-tris-buffer-affect-amylase-enzyme-activ
https://www.hopaxfc.com/en/blog/the-uses-of-tris-buffer-a-starting-guide
https://biology.stackexchange.com/questions/38702/how-will-changing-the-concentration-of-a-tris-buffer-affect-amylase-enzyme-activ
https://www.benchchem.com/pdf/The_Impact_of_Tris_Buffer_on_Enzyme_Kinetics_A_Comparative_Guide.pdf
https://www.amerigoscientific.com/resource-understanding-the-versatility-and-importance-of-tris-buffer-in-biological-and-chemical-systems.html
https://www.benchchem.com/pdf/The_Impact_of_Tris_Buffer_on_Enzyme_Kinetics_A_Comparative_Guide.pdf
https://pubs.acs.org/doi/10.1021/acsomega.3c02835
https://www.benchchem.com/pdf/The_Impact_of_Tris_Buffer_on_Enzyme_Kinetics_A_Comparative_Guide.pdf
https://www.hopaxfc.com/en/blog/the-uses-of-tris-buffer-a-starting-guide
https://www.researchgate.net/post/How_do_you_get_rid_of_TRIS_contaminations_in_your_MS_system
https://www.researchgate.net/figure/nfluence-of-Tris-buffer-on-MS-detection-of-Mb-a-Mass-spectra-of-solutions-containing_fig2_375549548
https://www.researchgate.net/post/How_do_you_get_rid_of_TRIS_contaminations_in_your_MS_system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer Exchange: Before MS analysis, it is crucial to remove Tris from your protein sample.

This can be achieved through:

Solid-Phase Extraction (SPE): Using C18 or other suitable cartridges to bind your protein

while washing away the Tris buffer.

ZipTips®: A convenient method for desalting and concentrating small amounts of protein

or peptides.[16]

Dialysis or Buffer Exchange Columns: Effective for larger sample volumes.

Use a Volatile Buffer: If possible, prepare your final sample in a volatile buffer compatible

with MS, such as ammonium bicarbonate or ammonium acetate.

Specialized MS Techniques: Some advanced MS techniques, like fused-droplet electrospray

ionization (FD-ESI/MS), have been developed to mitigate the interference from non-volatile

buffers like Tris.[18]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Tris interference in the Lowry and BCA protein assays?

A1: The Lowry and BCA assays are both based on the reduction of Cu2+ to Cu+ by the peptide

backbone of proteins in an alkaline medium. The Cu+ then reacts with a colorimetric reagent to

produce a detectable signal. Tris, containing a primary amine, can also reduce Cu2+, leading to

a false-positive signal in the blank and a decrease in the color developed from the protein.[1][2]

[19]

Q2: Can glycine interfere with protein assays?

A2: Yes, glycine can interfere with some protein assays. Since it is an amino acid, it can react

in assays that are sensitive to free amino acids or their functional groups. For instance, both

Tris and glycine buffers are reported to interfere with the Bradford assay.[1] However, single

amino acids like glycine are not expected to produce a significant response in the Bradford

assay, which primarily relies on the binding of Coomassie dye to basic and aromatic amino acid

residues within a protein.[5][6]
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Q3: Are there any alternatives to Tris and glycine buffers for electrophoresis?

A3: Yes, several alternative buffer systems are available for protein electrophoresis, each with

specific advantages:

Tris-Tricine: This system is optimized for the separation of small proteins and peptides.[20]

Bis-Tris: These gels have a more neutral pH, which enhances stability and minimizes protein

degradation, making them suitable for applications like mass spectrometry and post-

translational modification analysis.[20]

Tris-Acetate: These gels are ideal for the separation of high molecular weight proteins.[20]

Q4: How can I remove interfering substances like Tris and glycine from my protein sample?

A4: Several methods can be used to remove these interfering substances:

Protein Precipitation: Trichloroacetic acid (TCA)/acetone precipitation is a common and

effective method.[7][8][9]

Dialysis: This is a gentle method for buffer exchange, suitable for larger sample volumes.[7]

[9]

Size-Exclusion Chromatography (Desalting Columns): A rapid method for removing small

molecules like buffer components from protein samples.[8][10]

Commercial Cleanup Kits: Several kits are available that are specifically designed to remove

various interfering substances from protein samples before downstream applications.[8]

Quantitative Data Summary
The following tables summarize the impact of Tris and glycine on various assays.

Table 1: Effect of Tris Buffer on Protein Quantification Assays
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Assay Tris Concentration Observed Effect Reference

Lowry 0.37 mM
Marked distortion of

protein measurement
[1][2]

Lowry 0.04 - 3.65 mM

Decreased

chromophore

development with

protein and increased

blank color

[2]

Mass Spec 0.1 mM

Decreased peak

heights of apo-

myoglobin signals

[17]

Mass Spec > 50 mM

Significant decrease

in detected myoglobin

and heme

concentrations

[17]

Table 2: Impact of Buffer Choice on Enzyme Kinetics
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Enzyme Buffer Km (mM) kcat (s-1)
kcat/Km (M-
1s-1)

Reference

Trypsin HEPES 3.14 ± 0.14 - - [12]

Trypsin Tris-HCl 3.07 ± 0.16 - - [12]

Trypsin Phosphate 2.9 ± 0.02 - - [12]

Alkaline

Phosphatase
Tris

Highest

Vmax,

Highest Km

- - [11]

Alkaline

Phosphatase
Glycine

Lower Vmax,

Lower Km
- - [11]

Alkaline

Phosphatase
Tricine

Lower Vmax,

Lower Km
- - [11]

Note: Specific

values for

kcat and

kcat/Km for

Trypsin were

not provided

in the source

material. For

Alkaline

Phosphatase,

the source

indicated

relative

differences

rather than

specific

quantitative

values.

Experimental Protocols
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Protocol 1: Acetone Precipitation for Protein Sample Cleanup

This protocol is a quick and effective method to precipitate proteins and remove interfering

substances like Tris and glycine.

Materials:

Protein sample in interfering buffer

Cold acetone (-20°C)

Microcentrifuge

Resuspension buffer (compatible with downstream application)

Procedure:

Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

Add four volumes of cold acetone (-20°C) to the sample (e.g., 400 µL).

Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

Carefully decant the supernatant, which contains the interfering substances.

Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can

make the protein difficult to redissolve.

Resuspend the protein pellet in a suitable buffer for your downstream assay.

Protocol 2: Buffer Exchange using a Desalting Column

This protocol is a rapid method for removing small molecules from protein samples.

Materials:

Protein sample in interfering buffer
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Desalting column (e.g., spin column format)

Collection tubes

Exchange buffer (compatible with downstream application)

Procedure:

Prepare the desalting column according to the manufacturer's instructions. This typically

involves removing the storage buffer and equilibrating the column with the desired exchange

buffer.

Apply the protein sample to the top of the column resin.

Centrifuge the column (if using a spin column) or allow the sample to flow through by gravity,

following the manufacturer's protocol.

The protein will elute in the exchange buffer, while the smaller interfering molecules are

retained in the column matrix.

Collect the purified protein sample for your downstream application.
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Troubleshooting Steps
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Caption: Troubleshooting workflow for experiments with interfering buffers.
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Copper-Based Protein Assay (e.g., Lowry, BCA)

Molecules in Sample

Cu²⁺

Protein
(Peptide Bonds)

Tris
(Primary Amine)

Cu⁺ Colorimetric
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Caption: Mechanism of Tris interference in copper-based protein assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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